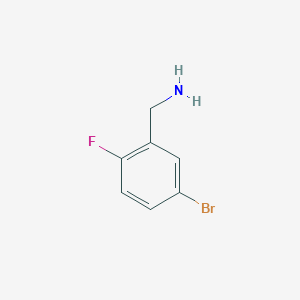

(5-Bromo-2-fluorophenyl)methanamine

Description

Properties

IUPAC Name |

(5-bromo-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKBJZGGXHTHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369280 | |

| Record name | 5-BROMO-2-FLUOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190656-34-9 | |

| Record name | 5-BROMO-2-FLUOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Bromo-2-fluorophenyl)methanamine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (5-Bromo-2-fluorophenyl)methanamine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational design.[1] Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1] Bromine, a larger and more polarizable halogen, serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity. This compound, CAS No. 190656-34-9, is a prime exemplar of a building block that harnesses the synergistic advantages of these two halogens.[2][3]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a robust understanding of not only the synthetic protocols but also the underlying chemical principles and analytical validation required to produce this valuable intermediate with high purity and confidence. We will delve into a field-proven synthetic pathway, explain the causality behind critical experimental choices, and detail the suite of analytical techniques necessary for unambiguous structural confirmation.

Part 1: Synthesis of this compound

The most reliable and common route to this compound involves a two-stage process: the synthesis of the key aldehyde intermediate, followed by a reductive amination. This approach ensures high yields and allows for straightforward purification.

Stage 1: Synthesis of the Precursor, 5-Bromo-2-fluorobenzaldehyde

The critical precursor for our target amine is 5-Bromo-2-fluorobenzaldehyde. Its synthesis is foundational to the success of the overall process. While several methods exist, a common and effective approach is the direct bromination of 2-fluorobenzaldehyde.

Causality of Method Selection:

Starting with 2-fluorobenzaldehyde is advantageous due to its commercial availability and the directing effects of the substituents. The fluorine atom is an ortho-, para-director, but it is deactivating. The aldehyde group is a meta-director and is also deactivating. The ortho-position to the fluorine is sterically hindered by the aldehyde. Therefore, bromination is strongly directed to the para-position relative to the fluorine atom, which is the desired 5-position.

Experimental Protocol: Bromination of 2-Fluorobenzaldehyde [4]

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 500 mL of 65% aqueous sulfuric acid.

-

Reagent Preparation: In a separate beaker, prepare a mixture of 124.1 g (1.0 mol) of 2-fluorobenzaldehyde and 167 g (1.0 mol) of potassium bromate.

-

Reaction: Heat the sulfuric acid solution to 90°C. Slowly add the 2-fluorobenzaldehyde and potassium bromate mixture dropwise into the reactor over 2-3 hours, ensuring the temperature is maintained at 90°C.

-

Work-up: After the addition is complete, allow the reaction to stir for an additional hour. Cool the mixture to room temperature and add 1000 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with methyl tert-butyl ether (3 x 300 mL).

-

Washing: Combine the organic layers and wash sequentially with an aqueous sodium sulfite solution (to quench any remaining bromine) and then with brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

-

Purification: Purify the crude product by vacuum distillation to obtain 5-Bromo-2-fluorobenzaldehyde as a colorless oil.[4]

Stage 2: Reductive Amination of 5-Bromo-2-fluorobenzaldehyde

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds.[5] In this stage, the aldehyde precursor reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine.

Causality of Reagent Selection:

-

Ammonia Source: Ammonium acetate or a solution of ammonia in methanol can be used. Ammonium acetate is often preferred as it is an easily handled solid and acts as a mild acid catalyst to promote imine formation.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation. It is selective for the imine functional group over the aromatic ring and is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH). The reduction of the intermediate imine is much faster than the reduction of the starting aldehyde, preventing significant formation of the corresponding alcohol byproduct.

Experimental Protocol: Synthesis of this compound

-

Setup: To a solution of 5-Bromo-2-fluorobenzaldehyde (10.15 g, 50 mmol) in 200 mL of methanol in a round-bottom flask, add ammonium acetate (19.3 g, 250 mmol).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (2.84 g, 75 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours.

-

Quenching: Carefully quench the reaction by slowly adding 100 mL of water.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Isolation & Purification: Filter the solution and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthetic Workflow Diagram

Caption: Analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

-

¹H NMR: This spectrum will confirm the presence of the different types of protons and their connectivity. The aromatic protons will appear as complex multiplets due to H-H and H-F coupling. The benzylic protons (-CH₂-) will typically appear as a singlet or a doublet (due to coupling with fluorine), and the amine protons (-NH₂) will appear as a broad singlet.

-

¹³C NMR: This provides information on the carbon skeleton. The spectrum will show distinct signals for each of the 7 carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (F, Br, N).

-

¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine.

| Expected NMR Data | |

| Technique | Expected Chemical Shifts (δ) and Multiplicity |

| ¹H NMR (in CDCl₃) | ~7.5-7.0 ppm (m, 3H, Ar-H), ~3.9 ppm (s, 2H, CH₂), ~1.6 ppm (br s, 2H, NH₂) |

| ¹³C NMR (in CDCl₃) | ~160 ppm (d, C-F), ~140-115 ppm (Ar-C), ~40 ppm (CH₂) |

| ¹⁹F NMR (in CDCl₃) | ~ -110 to -120 ppm |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

-

Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments are measured.

-

Expected Result: For this compound (C₇H₇BrFN), the molecular weight is 204.04 g/mol . [2][6]A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 203 and 205). This is a definitive indicator of the presence of a single bromine atom.

| Expected Mass Spectrometry Data | |

| Technique | Expected m/z Values |

| EI-MS | 203/205 ([M]⁺, characteristic 1:1 bromine isotope pattern), 124 ([M-Br]⁺) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Principle: Different chemical bonds absorb infrared radiation at specific frequencies. By analyzing the absorption spectrum, one can identify the types of bonds present.

-

Expected Absorptions: The IR spectrum of this compound should display characteristic peaks for the N-H bonds of the primary amine, the C-N bond, the aromatic C-H bonds, and the C-F bond. [7]

Expected IR Data Functional Group Expected Absorption Range (cm⁻¹) N-H Stretch (Amine) 3400-3250 (typically two bands for a primary amine) C-H Stretch (Aromatic) 3100-3000 C-H Stretch (Aliphatic) 2950-2850 C=C Stretch (Aromatic) 1600-1450 C-N Stretch 1250-1020 | C-F Stretch | 1250-1000 |

Conclusion

This guide has outlined a robust and reliable pathway for the synthesis of this compound, a key intermediate in pharmaceutical and chemical research. By following the detailed protocols for synthesis via reductive amination of 5-Bromo-2-fluorobenzaldehyde and employing the comprehensive suite of analytical techniques described, researchers can confidently produce and validate this valuable compound. The strategic placement of the fluoro, bromo, and aminomethyl groups makes this molecule a highly versatile platform for the development of novel therapeutic agents and complex organic materials. [8][9][10]

References

-

5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

(4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem. PubChem. Available at: [Link]

-

(2-Bromo-5-fluorophenyl)methanamine - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

-

(2-bromo-5-fluorophenyl)methanamine (C7H7BrFN) - PubChemLite. PubChemLite. Available at: [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. MDPI. Available at: [Link]

-

Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - Green Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

B(C6F5)3- Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis. Available at: [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. MDPI. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. PubMed. Available at: [Link]

-

Infrared Spectroscopy - CDN. Illinois State University. Available at: [Link]

-

DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. IJTSRD. Available at: [Link]

-

2-Bromo-5-fluorotoluene - the NIST WebBook. NIST. Available at: [Link]

-

(2-Bromo-5-fluorophenyl)methanamine - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 190656-34-9 5-溴-2-氟苄胺 5-Bromo-2-fluorobenzylamine. - CAS数据库 [cheman.chemnet.com]

- 3. 190656-34-9|this compound|BLD Pharm [bldpharm.com]

- 4. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - (2-bromo-5-fluorophenyl)methanamine (C7H7BrFN) [pubchemlite.lcsb.uni.lu]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

physicochemical properties of (5-Bromo-2-fluorophenyl)methanamine

An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-2-fluorophenyl)methanamine

This guide provides a comprehensive technical overview of the essential , a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core data with field-proven insights, explaining the causality behind experimental choices and their implications for pharmaceutical development.

Introduction: A Versatile Scaffold in Drug Discovery

This compound is a substituted benzylamine derivative that has garnered significant interest in the field of drug discovery. The strategic placement of bromo and fluoro substituents on the phenyl ring makes it a valuable scaffold for synthesizing novel therapeutic agents.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[3][4] Understanding the fundamental physicochemical properties of this compound is paramount, as these characteristics directly influence its handling, reactivity, and, most importantly, the pharmacokinetic and pharmacodynamic profiles of the drug candidates derived from it. This guide delineates these core properties, providing both established data and standardized protocols for their determination.

Chemical Identity and Core Properties

Precise identification is the cornerstone of all subsequent chemical and biological evaluation. The fundamental identifiers and physical properties of this compound and its commonly used hydrochloride salt are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound; 5-Bromo-2-fluorobenzylamine | [5][6] |

| CAS Number | 190656-34-9 (Free Base); 202865-69-8 (HCl Salt) | [5][6][7] |

| Molecular Formula | C₇H₇BrFN (Free Base); C₇H₈BrClFN (HCl Salt) | [5][6][7] |

| Molecular Weight | 204.04 g/mol (Free Base); 240.50 g/mol (HCl Salt) | [5][6] |

| Appearance | Off-white to light yellow or cream powder/crystals | [5][7] |

| Density | 1.571 g/cm³ | [6] |

| Boiling Point | 243.8 °C at 760 mmHg | [5][6] |

| Melting Point (HCl) | 221-226 °C; 245-254 °C | [5][7] |

| Flash Point | 101.2 °C | [5][6] |

| XLogP3 (Predicted) | 3.55 | [5] |

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a novel or sourced batch of this compound, a suite of spectroscopic tests is required for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The proton NMR spectrum will confirm the number and connectivity of all hydrogen atoms. Key expected signals include the benzylic protons (-CH₂-), which will appear as a singlet or doublet depending on coupling to the amine proton, and distinct signals for the aromatic protons, with coupling patterns dictated by their relationship to the fluorine and bromine substituents.

-

¹³C NMR: This spectrum reveals all unique carbon environments. The carbon atoms directly bonded to fluorine will show a characteristic large coupling constant (¹JCF), providing definitive evidence of the fluoro-substitution pattern.

-

¹⁹F NMR: As fluorine is not naturally abundant in most biological systems, ¹⁹F NMR is a highly sensitive and specific technique used in drug discovery.[3] For this compound, it provides a clean signal confirming the presence and chemical environment of the fluorine atom.

Protocol 1: NMR Spectrum Acquisition

Expertise & Rationale: This protocol outlines a standard approach for acquiring high-quality NMR data. The choice of solvent (DMSO-d₆) is crucial for amine-containing compounds as it can slow down proton exchange, allowing for observation of the N-H protons. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, ensuring spectral referencing.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the ¹H NMR signals and identify the peak positions in all spectra.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental composition. The bromine atom imparts a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which serves as a definitive marker in the mass spectrum.

Expected Fragmentation: In an electron ionization (EI) mass spectrum, a common fragmentation pathway for benzylamines is the loss of the amino group or cleavage at the benzylic position, leading to the formation of a stable tropylium-like cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational bands are expected for the N-H bonds of the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H bonds (aromatic and aliphatic), and C-F/C-Br bonds in the fingerprint region.

Key Physicochemical Properties in Drug Development

The journey of a drug from administration to its target is governed by its physicochemical properties. Accurate determination of these parameters is critical for predicting a compound's behavior and optimizing its formulation.

Acidity Constant (pKa)

Trustworthiness & Rationale: The pKa value dictates the ionization state of a molecule at a given pH. For this compound, the primary amine group is basic and will be protonated at physiological pH (~7.4). This ionization is critical as it dramatically increases aqueous solubility but can decrease membrane permeability. Knowing the pKa is essential for designing formulations, predicting gastrointestinal absorption, and understanding potential target interactions. Potentiometric titration is a robust and reliable method for its determination.

Protocol 2: pKa Determination by Potentiometric Titration

Methodology:

-

System Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10). Use a temperature-controlled vessel maintained at 25 °C.

-

Sample Preparation: Prepare an accurate ~0.01 M solution of this compound hydrochloride in deionized water. A co-solvent like methanol may be added if solubility is low, but the resulting pKa will be an apparent value (pₐKa).

-

Titration: Place the pH electrode in the sample solution. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, use derivative plots (e.g., dpH/dV) to accurately find the equivalence point and calculate the pKa using specialized software that fits the entire titration curve.

Aqueous Solubility

Expertise & Rationale: Solubility is a gatekeeper for oral drug absorption; a compound must first dissolve to be absorbed. Low solubility is a major cause of failure in drug development. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, providing a definitive value that informs formulation strategies.

Protocol 3: Equilibrium Solubility Determination (Shake-Flask Method)

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge or filter the samples to remove all solid particles.

-

Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or µg/mL by comparing the sample concentration to a standard curve prepared with known concentrations of the compound.

Stability and Safety Profile

A viable drug candidate must be stable enough to be manufactured, stored, and administered without significant degradation.

Chemical Stability Assessment

Expertise & Rationale: Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods. By subjecting the compound to harsh conditions (acid, base, oxidation, light, heat), we can predict its long-term stability and identify potential incompatibilities with excipients. This is a regulatory requirement and is foundational for formulation development.

Safe Handling and Storage

Based on available safety data sheets, this compound and its salts require careful handling.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, impervious gloves, and safety glasses with side-shields.[5]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation and inhalation of dust.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention if irritation or other symptoms persist.[8]

Conclusion

This compound is a valuable intermediate whose utility in drug discovery is underpinned by its specific physicochemical properties. The data and protocols presented in this guide provide a framework for its effective characterization. A thorough understanding of its solubility, pKa, stability, and spectral characteristics enables researchers to make informed decisions, accelerating the design and development of novel, safe, and effective medicines.

References

- He, W., Zhang, R., & Cai, M. (2016). Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry.

-

PubChem. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). (5-Bromo-2-fluorophenyl)(phenyl)methanone. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). (2-Bromo-5-fluorophenyl)methanamine. John Wiley & Sons, Inc. Retrieved January 4, 2026, from [Link]

-

Kang, C., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(23), 5748. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. 190656-34-9 5-溴-2-氟苄胺 5-Bromo-2-fluorobenzylamine. - CAS数据库 [cheman.chemnet.com]

- 7. 5-Bromo-2-fluorobenzylamine hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (5-Bromo-2-fluorophenyl)methanamine: A Key Building Block in Modern Drug Discovery

For Immediate Release

SHANGHAI, CN – January 4, 2026 – As a cornerstone in the synthesis of complex pharmaceutical agents, (5-Bromo-2-fluorophenyl)methanamine has emerged as a critical intermediate for researchers and drug development professionals. This technical guide provides an in-depth overview of its core attributes, synthesis, and applications, offering a vital resource for scientists engaged in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of Halogenated Benzylamines

This compound, a halogenated benzylamine derivative, holds significant strategic value in medicinal chemistry. The presence and specific positioning of the bromo and fluoro substituents on the phenyl ring provide a unique combination of physicochemical properties and synthetic versatility. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide delves into the essential technical details of this compound, providing a comprehensive resource for its effective utilization in research and development.

Core Compound Profile

CAS Number: 190656-34-9[1]

Molecular Formula: C₇H₇BrFN[1]

Molecular Weight: 204.04 g/mol [1]

Synonyms: 5-Bromo-2-fluorobenzylamine, 1-(5-bromo-2-fluorophenyl)methanamine[1]

Molecular Structure:

The molecular structure of this compound features a benzylamine core with a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring.

Caption: Molecular structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Appearance | White to cream crystals or powder | [2] |

| Boiling Point | 243.8 °C at 760 mmHg | N/A |

| Melting Point | 245.0-254.0 °C (hydrochloride salt) | [2] |

| Purity | ≥96.0% (hydrochloride salt) | [2] |

| ¹H NMR | Spectral data available from chemical suppliers and databases. | [3][4] |

| ¹³C NMR | Spectral data available from chemical suppliers and databases. | [3] |

| Mass Spec. | Predicted m/z: [M+H]⁺ 203.98188 | [5] |

| FTIR | Vapor phase IR spectrum available. | [6] |

Synthesis Methodology: A Representative Protocol

The synthesis of this compound is typically achieved through the reduction of the corresponding nitrile, 5-bromo-2-fluorobenzonitrile. The following protocol is a representative example of this transformation.

Experimental Protocol: Reduction of 5-Bromo-2-fluorobenzonitrile

Objective: To synthesize this compound via the reduction of 5-bromo-2-fluorobenzonitrile.

Materials:

-

5-Bromo-2-fluorobenzonitrile

-

Sodium borohydride (NaBH₄)

-

Trifluoroacetic acid (TFA)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard workup and purification glassware

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 5-bromo-2-fluorobenzonitrile (1.0 eq) and sodium borohydride (2.5 eq) in anhydrous tetrahydrofuran.

-

Addition of Reducing Agent: To the stirred solution, slowly add trifluoroacetic acid (3.0 eq) over a period of 20 minutes, maintaining the temperature at or below room temperature.

-

Reaction: Allow the resulting mixture to stir at room temperature for 16 hours.

-

Quenching: Carefully add methanol to the reaction mixture to quench any unreacted sodium borohydride and stir for an additional 30 minutes.

-

Workup: Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound as a colorless oil.[7]

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of pharmacologically active molecules.

Intermediate in the Synthesis of Kinase Inhibitors

The bromo-fluoro-phenyl motif is a common feature in many kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). The fluorine atom often contributes to favorable binding interactions within the kinase domain, while the bromine atom provides a site for further molecular elaboration through cross-coupling reactions to enhance potency and selectivity. Derivatives of this compound are utilized in the synthesis of compounds for the treatment of cancers with EGFR mutations, such as non-small cell lung cancer.[8]

Precursor for Novel Therapeutic Agents

The versatility of the bromo-substituent allows for its conversion into other functional groups or for its use in palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions.[9] This enables the introduction of diverse substituents, leading to the generation of compound libraries for high-throughput screening and the development of novel therapeutic agents targeting a variety of diseases. For instance, related bromo-fluoro-phenyl compounds are key intermediates in the synthesis of drugs like Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes.[10]

Role in Fragment-Based Drug Discovery

The relatively small size and defined chemical functionality of this compound make it and its derivatives suitable fragments for use in fragment-based drug discovery (FBDD). The fluorine atom can serve as a sensitive NMR probe to study binding interactions with protein targets, aiding in the identification and optimization of lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[1]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs, get medical advice/attention.

Researchers should always consult the most current Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its unique combination of a synthetically versatile bromine atom and a strategically placed fluorine atom provides a powerful tool for medicinal chemists in the design and synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective use in advancing the frontiers of drug discovery.

References

-

ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600.... Available at: [Link].

-

European Patent Office. COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF - European Patent Office - EP 4212522 A1. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Available at: [Link].

- Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

- Google Patents. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

SpectraBase. (2-Bromo-5-fluorophenyl)methanamine - Optional[Vapor Phase IR] - Spectrum. Available at: [Link].

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link].

-

Semantic Scholar. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Available at: [Link].

-

PMC - NIH. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link].

-

PubChem. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848. Available at: [Link].

-

MDPI. Pharmacological Activities and Mechanisms of Action of Natural Products. Available at: [Link].

-

NIST WebBook. Benzenemethanamine, 2-fluoro-. Available at: [Link].

-

PubChemLite. (2-bromo-5-fluorophenyl)methanamine (C7H7BrFN). Available at: [Link].

-

PubChemLite. N-(5-bromo-2-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine. Available at: [Link].

- Google Patents. US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.

-

SpectraBase. (5-Bromo-2-methyl-phenyl)amine - Optional[Raman] - Spectrum. Available at: [Link].

-

The Royal Society of Chemistry. NMR Spectra of Products. Available at: [Link].

-

MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available at: [Link].

-

ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry. Available at: [Link].

- Google Patents. COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF.

Sources

- 1. 190656-34-9 | this compound - AiFChem [aifchem.com]

- 2. 5-Bromo-2-fluorobenzylamine hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR [m.chemicalbook.com]

- 5. PubChemLite - (2-bromo-5-fluorophenyl)methanamine (C7H7BrFN) [pubchemlite.lcsb.uni.lu]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Bromo-5-fluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. nbinno.com [nbinno.com]

- 10. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to (5-Bromo-2-fluorophenyl)methanamine: Commercial Availability, Synthesis, and Applications in Drug Discovery

This technical guide provides an in-depth overview of (5-bromo-2-fluorophenyl)methanamine, a key building block for researchers, medicinal chemists, and drug development professionals. We will explore its commercial availability, synthesis strategies, chemical properties, and critical applications in the synthesis of novel therapeutic agents. This document is intended to serve as a practical resource, grounded in established scientific principles and field-proven insights.

Strategic Importance in Medicinal Chemistry

This compound is a versatile bifunctional molecule. The presence of a bromine atom, a fluorine atom, and a primary amine on a phenyl ring offers multiple reaction handles for chemical modification. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability and binding affinity of a final drug compound. The primary amine serves as a key nucleophile or a point for amide bond formation, crucial for building larger molecular architectures. These features make it a valuable starting material in the synthesis of complex molecules with potential therapeutic applications.

Commercial Availability and Procurement

This compound is commercially available from a variety of suppliers, typically in high purity. It is often supplied as the free base or as a more stable hydrochloride salt. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's quality control documentation.

Below is a summary of representative commercial sources:

| Supplier | Product Name | CAS Number | Purity | Form |

| Thermo Scientific Chemicals | 5-Bromo-2-fluorobenzylamine hydrochloride | 202865-69-8 | 97% | Crystals or powder |

| AiFChem | This compound | 190656-34-9 | 98% | In stock |

| Advanced ChemBlocks | This compound | 190656-34-9 | 97% | Not specified |

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Synthetic Routes and Methodologies

The synthesis of this compound can be achieved through several established routes, most commonly involving the reduction of a nitrile or an aldehyde. The choice of starting material and reduction conditions can be optimized based on scale, desired purity, and available laboratory resources.

Reduction of 2-Bromo-5-fluorobenzonitrile

A common and efficient method involves the reduction of 2-bromo-5-fluorobenzonitrile. This approach leverages the commercial availability of the nitrile starting material.

Experimental Protocol: Reduction of 2-Bromo-5-fluorobenzonitrile

-

Reaction Setup: To a solution of 2-bromo-5-fluorobenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a reducing agent like sodium borohydride (NaBH₄) (2.5 eq).

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) (3.0 eq) to the mixture over a period of 20 minutes while maintaining the temperature at 20°C.

-

Reaction: Stir the resulting mixture at room temperature for 16 hours.

-

Quenching: Quench the reaction by the addition of methanol (MeOH).

-

Work-up: Dilute the mixture with ethyl acetate (EtOAc), wash with water, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield (2-bromo-5-fluorophenyl)methanamine.[1]

Reductive Amination of 5-Bromo-2-fluorobenzaldehyde

An alternative route is the reductive amination of 5-bromo-2-fluorobenzaldehyde. This method is also highly effective and utilizes a readily available aldehyde starting material.[2][3][4]

Experimental Protocol: Reductive Amination of 5-Bromo-2-fluorobenzaldehyde

-

Imine Formation: Dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent like methanol (MeOH) and add a source of ammonia (e.g., ammonium hydroxide or ammonia in methanol).

-

Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium borohydride (NaBH₄) in portions.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Caption: Role in the synthesis of therapeutic agents.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its unique combination of reactive sites allows for the efficient construction of complex molecular architectures. A thorough understanding of its commercial sources, synthetic routes, and safe handling practices is essential for its effective utilization in the research and development of novel therapeutics.

References

- Generic Safety Data Sheet. (2025). SAFETY DATA SHEET.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). amine. Retrieved from [Link]

-

PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. Retrieved from [Link]

- Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 5-(4-Bromophenyl)dipyrromethane.

-

PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

Sources

The Strategic Deployment of (5-Bromo-2-fluorophenyl)methanamine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, (5-Bromo-2-fluorophenyl)methanamine has emerged as a cornerstone intermediate, prized for its unique combination of steric and electronic properties that impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. This technical guide serves as an in-depth exploration of the synthesis, reactivity, and strategic application of this compound in the design and generation of next-generation therapeutic agents.

Introduction: The Physicochemical Advantage of Halogenation

The incorporation of halogen atoms, particularly fluorine and bromine, into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2][3] The presence of a fluorine atom at the 2-position of the phenyl ring in this compound can influence the pKa of the benzylic amine, potentially improving oral bioavailability. Concurrently, the bromine atom at the 5-position provides a versatile synthetic handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).[4]

This guide will delve into the practical applications of this valuable building block, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its role in constructing complex and biologically active molecules.

Synthesis and Physicochemical Properties

The synthesis of this compound is a critical first step in its utilization. While various synthetic routes can be envisaged, a common approach involves the reduction of the corresponding benzonitrile. A detailed protocol for a similar, positional isomer, (2-Bromo-5-fluorophenyl)methanamine, provides a foundational methodology that can be adapted for the synthesis of the title compound.

Table 1: Physicochemical Properties of (4-Bromo-2-fluorophenyl)methanamine (a positional isomer with available data)

| Property | Value | Source |

| Molecular Formula | C7H7BrFN | [5] |

| Molecular Weight | 204.04 g/mol | [5] |

| XLogP3 | 1.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

Note: Data for the exact 5-bromo-2-fluoro isomer may vary slightly but is expected to be in a similar range, providing a useful starting point for computational modeling and drug design.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. Preliminary research suggests that derivatives of this compound may possess significant potential in several therapeutic areas.[6]

Anticancer and Anti-inflammatory Agents

The 5-bromo-2-fluorophenyl motif is a key component in a variety of compounds with demonstrated or potential anticancer and anti-inflammatory properties.[4] The bromine atom can be readily transformed through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce complex aryl or heteroaryl moieties that are often crucial for potent biological activity.[4] The fluorine atom can contribute to enhanced binding interactions with target proteins and improved metabolic stability.

A Key Building Block for SGLT2 Inhibitors: The Canagliflozin Connection

A compelling testament to the value of the 5-bromo-2-halophenylmethyl scaffold is its application in the synthesis of Canagliflozin, a marketed sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. A key intermediate in the synthesis of Canagliflozin is 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene.[7][8] This highlights the strategic importance of the 5-bromo-2-substituted phenylmethyl moiety in the construction of complex, clinically relevant molecules. While the Canagliflozin intermediate features a methyl group instead of a methanamine, the underlying synthetic principles and the recognized bioactivity of the core scaffold are highly relevant.

Experimental Protocols

Representative Synthesis of a Halogenated Benzylamine

The following protocol for the synthesis of (2-Bromo-5-fluorophenyl)methanamine illustrates a common reductive approach that can be adapted for the synthesis of the title compound.

Step 1: Reduction of 2-bromo-5-fluorobenzonitrile

Caption: Reductive amination of a benzonitrile to a benzylamine.

Procedure:

-

To a solution of 2-bromo-5-fluorobenzonitrile in tetrahydrofuran (THF), add sodium borohydride (NaBH4).

-

Slowly add trifluoroacetic acid (TFA) to the mixture.

-

Stir the reaction at room temperature for a specified period.

-

Quench the reaction with methanol.

-

Perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired benzylamine.[6]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are emerging, broader principles from related series of halogenated benzylamines and N-phenyl aromatic amides provide valuable guidance.[9][10]

-

The Role of the Amine: The primary amine of this compound is a key functional group for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. These modifications directly impact the compound's interaction with biological targets.

-

Impact of Halogenation: The position and nature of the halogen substituents on the phenyl ring are critical determinants of activity. The 5-bromo position serves as a versatile point for modification, allowing for the exploration of different substituents to optimize potency and selectivity.[11] The 2-fluoro substituent can influence the conformation of the molecule and participate in favorable interactions with the target protein.

-

Lipophilicity and Permeability: The overall lipophilicity of the final molecule, influenced by both the core scaffold and its substituents, is a key factor in determining its pharmacokinetic properties, such as cell permeability and metabolic stability.[12][13]

Caption: Logical workflow for SAR studies of this compound derivatives.

Future Perspectives and Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a unique combination of reactivity and desirable physicochemical properties. Its utility is underscored by the incorporation of a closely related scaffold in the marketed drug Canagliflozin. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic deployment of versatile and well-characterized intermediates like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process. Further exploration of its derivatives is anticipated to yield a new generation of bioactive molecules targeting a wide range of diseases.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Available at: [Link]

-

Key Intermediate for Canagliflozin Synthesis: Understanding 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene. Available at: [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available at: [Link]

-

PubChem. (4-Bromo-2-fluorophenyl)methanamine. Available at: [Link]

-

Research and Reviews. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Available at: [Link]

-

Frontiers. The role of physicochemical and topological parameters in drug design. Available at: [Link]

- Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Med. Chem. Lett. 2021, 12, 2, 175–182.

-

PubChem. 5-Bromo-2-fluoropyrimidine. Available at: [Link]

-

ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Available at: [Link]

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available at: [Link]

- Meng, F., Wang, G., Wang, Y., & Liu, H. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic chemistry, 133, 106403.

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of medicinal chemistry, 55(17), 7849–7861.

-

PubChem. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Available at: [Link]

- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. bioRxiv 2024.12.04.569986.

- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 138-147.

- Palace-Berl, F., et al. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European journal of medicinal chemistry, 144, 336–349.

- Gopishetti, S., et al. (2016). Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. Bioorganic & medicinal chemistry letters, 26(2), 520–525.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy [(5-Bromo-2-fluorophenyl)methyl](pentan-3-YL)amine [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fiveable.me [fiveable.me]

- 13. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

(5-Bromo-2-fluorophenyl)methanamine: A Strategic Building Block for Modern Heterocyclic Chemistry

Abstract

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. (5-Bromo-2-fluorophenyl)methanamine has emerged as a highly versatile and strategic scaffold, uniquely functionalized to facilitate the construction of a diverse array of heterocyclic compounds. The presence of a nucleophilic aminomethyl group, a strategically positioned fluorine atom, and a bromine handle for cross-coupling reactions provides a tripartite of reactivity. This guide provides an in-depth technical exploration of the utility of this compound as a cornerstone for the synthesis of medicinally relevant heterocycles, with a focus on quinazolines and benzodiazepines. We will delve into the mechanistic rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the broader implications for drug development.

The Strategic Advantage of this compound

This compound is more than a simple amine; it is a carefully designed building block that offers distinct advantages in synthetic chemistry. Its structure is a testament to the principles of modern molecular design, where specific functional groups are incorporated to confer desirable properties and reactivity.

-

Chemical Properties:

-

Molecular Formula: C₇H₇BrFN

-

Molecular Weight: 204.04 g/mol [1]

-

Structure: A benzene ring substituted with a bromine atom, a fluorine atom, and a methanamine group. The ortho-fluorine and para-bromo substitution relative to the aminomethyl group are key to its utility.

-

The true value of this molecule lies in the synergistic interplay of its functional groups:

-

The Aminomethyl Group (-CH₂NH₂): This primary amine serves as a potent nucleophile and a key anchor point for annulation reactions. It is the primary site for initiating the formation of nitrogen-containing heterocycles.

-

The Fluorine Atom (-F): The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity, which can enhance membrane permeability.[2][3][4][5] These subtle electronic effects can also lead to more potent and selective binding to biological targets.[3]

-

The Bromine Atom (-Br): The bromine atom is an exceptionally versatile synthetic handle. It is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6] This allows for the late-stage functionalization of the heterocyclic core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption [label="Functional Triad of this compound", fontsize=12, fontname="Arial"];

Synthesis of Quinazolines and Dihydroquinazolines

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[8][9] this compound is an excellent precursor for these scaffolds, acting as a surrogate for 2-aminobenzylamine.

Oxidative Cyclization with Aldehydes

A common and efficient method for constructing the quinazoline core is through the condensation of a 2-aminobenzylamine derivative with an aldehyde, followed by an oxidative cyclization. The reaction proceeds through an initial imine formation, followed by intramolecular cyclization to a dihydroquinazoline intermediate, which is then oxidized to the aromatic quinazoline.

dot graph G { graph [fontname="Arial", layout=dot, nodesep=0.5, ranksep=0.8]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

} caption [label="Synthesis of Quinazolines from this compound", fontsize=12, fontname="Arial"];

Authoritative Grounding & Causality

The choice of oxidant is critical. Oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are often preferred because they are effective under relatively mild conditions, preserving sensitive functional groups that may be present on the aldehyde.[10] The reaction is typically carried out in a non-protic solvent like DMSO or toluene to facilitate the initial condensation and prevent side reactions.

Experimental Protocol: Synthesis of 6-Bromo-8-fluoro-2-phenylquinazoline

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.1 mmol) in 10 mL of dimethyl sulfoxide (DMSO).

-

Initial Condensation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

-

Oxidative Cyclization: Add manganese dioxide (MnO₂, 5.0 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂.

-

Extraction: Dilute the filtrate with water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 6-Bromo-8-fluoro-2-phenylquinazoline.

Synthesis of 1,5-Benzodiazepines

Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[11][12] The synthesis of 1,5-benzodiazepines often involves the condensation of an o-phenylenediamine with a β-diketone or two equivalents of a ketone.[12] While this compound is not a diamine itself, it can be readily converted into a suitable precursor for this cyclization.

Two-Step Synthesis via N-Alkylation and Reduction

A robust strategy involves a two-step process: first, reductive amination of this compound with a nitro-substituted benzaldehyde, followed by reduction of the nitro group to an amine. This generates the required ortho-diamine precursor, which can then undergo cyclization.

dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption [label="Workflow for 1,5-Benzodiazepine Synthesis", fontsize=12, fontname="Arial"];

Authoritative Grounding & Causality

The choice of reducing agent for the nitro group is crucial. Catalytic hydrogenation (H₂ over Pd/C) is a clean and effective method. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media can be used, which are often tolerant of other functional groups. The final cyclization is typically acid-catalyzed, which promotes the formation of the seven-membered benzodiazepine ring.[12]

Experimental Protocol: Synthesis of a 7-Bromo-5-fluoro-1,5-benzodiazepine derivative

Part A: Synthesis of the Ortho-Diamine Precursor

-

Reductive Amination: To a solution of this compound (1.0 mmol) and 2-nitrobenzaldehyde (1.0 mmol) in dichloromethane (DCM, 20 mL), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol). Stir the mixture at room temperature for 12 hours.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.

-

Nitro Reduction: Dissolve the crude intermediate in ethanol (25 mL). Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol) and concentrated hydrochloric acid (HCl, 1 mL).

-

Reaction: Reflux the mixture for 3 hours. Cool to room temperature and neutralize with aqueous NaOH solution until the pH is ~8-9.

-

Purification: Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude ortho-diamine precursor, which can be used in the next step without further purification.

Part B: Cyclization to the 1,5-Benzodiazepine

-

Reaction Setup: Dissolve the crude ortho-diamine precursor (1.0 mmol) and acetone (2.5 mmol) in a mixture of ethanol (15 mL) and glacial acetic acid (1 mL).

-

Cyclization: Stir the reaction mixture at room temperature for 3 hours. The formation of a solid product is often observed.[11]

-

Isolation: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the desired 1,5-benzodiazepine derivative. The purity can be checked by TLC and spectroscopic methods.

Data Summary and Comparison

| Heterocycle | Synthetic Strategy | Key Reagents | Typical Conditions |

| Quinazoline | Oxidative Cyclization | Aldehyde, Oxidant (MnO₂) | 100°C, DMSO, 4-6 h |

| 1,5-Benzodiazepine | Two-Step: Reductive Amination & Cyclization | 2-Nitrobenzaldehyde, Ketone, Reductant (SnCl₂) | Multi-step, RT to Reflux |

Conclusion and Future Perspectives

This compound stands out as a privileged building block in heterocyclic synthesis. Its pre-installed functional handles—the nucleophilic amine, the property-enhancing fluorine, and the versatile bromine—provide a robust platform for constructing complex molecular architectures. The protocols detailed herein for quinazolines and benzodiazepines represent just a fraction of its potential applications. The true power of this building block is fully realized when the resulting heterocyclic cores are subjected to further diversification via palladium-catalyzed cross-coupling reactions at the bromine position. This enables the exploration of vast chemical space, accelerating the discovery of new lead compounds in drug development programs. As synthetic methodologies continue to advance, the strategic application of such multi-functional building blocks will remain a cornerstone of efficient and innovative medicinal chemistry.

References

-

Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine. ResearchGate. Available at: [Link]

-

Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. Available at: [Link]

-

Iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines: synthesis of quinazolines by trapping of ammonia. Semantic Scholar. Available at: [Link]

-

The Role of Fluorinated Aromatics in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. PMC - NIH. Available at: [Link]

-

Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Publications. Available at: [Link]

-

Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. PMC - NIH. Available at: [Link]

-

The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. Available at: [Link]

-

Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi. Available at: [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. PubMed. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

-

Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. ResearchGate. Available at: [Link]

-

Flow platform for the synthesis of benzodiazepines. Journal of Flow Chemistry. Available at: [Link]

-

Five-membered Heterocycles: Synthesis and Applications. Frontiers in Chemistry. Available at: [Link]

-

Efficient synthesis of quinazolinones through base promoted dehydrocyclization using copper (II) catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Heterocyclic Synthesis Using Nitrilimines: Part 5. Synthesis of Some Novel Spiro Heterocycles. TÜBİTAK Academic Journals. Available at: [Link]

- Fluorophenyl pyrazol compounds. Google Patents.

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]

-

(5-Bromo-2-fluorophenyl)(phenyl)methanone. PubChem. Available at: [Link]

-

(4-Bromo-2-fluorophenyl)methanamine. PubChem. Available at: [Link]

-

(2-bromo-5-fluorophenyl)methanamine. PubChemLite. Available at: [Link]

-

Recent Achievement in the Synthesis of Aromatic Five-Membered Heterocycles Containing One Heteroatom. R Discovery. Available at: [Link]

-

1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. nbinno.com [nbinno.com]

- 7. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

The (5-Bromo-2-fluorophenyl)methanamine Scaffold: A Technical Guide to Unlocking Novel Pharmacological Potential

Introduction: The Strategic Value of the (5-Bromo-2-fluorophenyl)methanamine Core in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the selection of a core scaffold is a critical determinant of a drug discovery program's success. The this compound moiety has emerged as a privileged substructure, offering a unique combination of physicochemical properties and synthetic versatility. The strategic incorporation of fluorine and bromine atoms onto the phenylmethanamine framework provides medicinal chemists with powerful tools to modulate a compound's pharmacokinetic and pharmacodynamic profile.

The highly electronegative fluorine atom can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] Its presence can block sites of metabolic oxidation and alter the pKa of nearby functional groups, thereby fine-tuning the molecule's bioavailability and target engagement. The bromine atom, a larger and more polarizable halogen, serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while also having the potential to form halogen bonds with biological targets, contributing to enhanced binding affinity.

This technical guide provides an in-depth exploration of the this compound scaffold, moving beyond its role as a synthetic intermediate to elucidate its potential as a core component of novel therapeutic agents. We will delve into its synthesis, explore its presence in established and emerging drug classes, and provide a forward-looking perspective on its potential pharmacological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery efforts.

Synthetic Strategies and Methodologies

The accessibility of the this compound core and its derivatives is paramount for its successful application in drug discovery campaigns. A variety of synthetic routes have been established, offering flexibility in scale-up and the introduction of diverse substituents.

Core Synthesis: From Commercially Available Starting Materials

A common and efficient route to this compound begins with the readily available 5-bromo-2-fluorobenzaldehyde.

Protocol 1: Reductive Amination of 5-Bromo-2-fluorobenzaldehyde

-

Reaction Setup: To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in an appropriate solvent such as methanol or dichloromethane, add a suitable amine source, for example, ammonia in methanol or ammonium acetate (1.5-2.0 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Diagram 1: General Synthetic Workflow

Caption: A simplified workflow for the synthesis of this compound derivatives.

Established Pharmacological Roles: The Scaffold in Marketed and Investigational Drugs

While the direct pharmacological profile of this compound itself is not extensively documented, its incorporation as a key structural motif in several important drug classes provides compelling evidence of its therapeutic potential.

Metabolic Disorders: SGLT2 Inhibition

A significant application of a closely related scaffold, the 5-bromo-2-chlorophenylmethyl moiety, is found in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These agents are a cornerstone of modern type 2 diabetes management.

| Drug Name | Core Moiety | Therapeutic Target | Indication |

| Canagliflozin | 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | SGLT2 | Type 2 Diabetes |

| Dapagliflozin | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | SGLT2 | Type 2 Diabetes |

| Empagliflozin | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | SGLT2 | Type 2 Diabetes |